Neutral Carboxamide vs. IOX1: Key Physicochemical Differences
8-Hydroxyquinoline-5-carboxamide differs from its closest analog IOX1 (5-carboxy-8-hydroxyquinoline) by a single atom substitution: -NH₂ replaces -OH on the 5-carbonyl. This change abolishes the carboxylic acid pKa (~4.0 for IOX1), yielding a neutral carboxamide that is predominantly unionized at physiological pH [1]. The carboxamide presents two hydrogen-bond donor sites (NH₂) versus one for the carboxylate (OH), while retaining the essential 8-OH and quinoline nitrogen for bidentate metal coordination [2]. Calculated logP for the carboxamide is approximately 1.2 (ChemDraw/ACD consensus), compared to approximately 1.0 for the carboxylate anion of IOX1, indicating marginally higher predicted membrane permeability for the neutral amide form [3].
| Evidence Dimension | Ionization state and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Neutral at pH 7.4; HBD count = 2 (8-OH + 5-CONH₂); HBA count = 3 (quinoline N, 8-OH, amide C=O); Calculated logP ≈ 1.2 |
| Comparator Or Baseline | IOX1 (5-carboxy-8-hydroxyquinoline): Ionized (carboxylate) at pH 7.4; HBD count = 1 (8-OH + COOH); HBA count = 3; Calculated logP (neutral form) ≈ 1.0, but logD₇.₄ significantly lower due to ionization |
| Quantified Difference | Δ HBD count = +1 for carboxamide; Δ logD₇.₄ estimated > +0.5 units favoring carboxamide (neutral vs. charged carboxylate) |
| Conditions | Calculated physicochemical properties at pH 7.4; software: ChemDraw Ultra 10.0 & ACD/LogP |
Why This Matters
The neutral, higher-HBD carboxamide will exhibit different passive membrane permeability and protein-binding profiles compared to the anionic carboxylate of IOX1, directly impacting cell-based assay results and in vivo distribution for procurement decisions where intracellular target engagement is required.
- [1] Hopkinson, R. J., Tumber, A., Yapp, C., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. Chemical Science, 4(8), 3110-3117. View Source
- [2] ChEBI. 8-hydroxy-5-quinolinecarboxamide (CHEBI:93267). European Bioinformatics Institute. View Source
- [3] Musiol, R., Tabak, D., et al. (2008). Investigating biological activity spectrum for novel quinoline analogues 2: Hydroxyquinolinecarboxamides with photosynthesis-inhibiting activity. Bioorganic & Medicinal Chemistry, 16(8), 4490-4499. View Source
